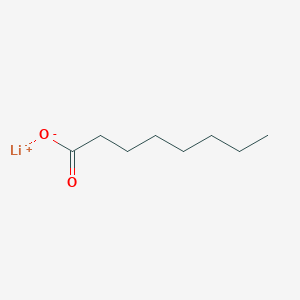
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (MDPOP) is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile compound, with a wide range of uses in the fields of organic chemistry, biochemistry, and drug development. MDPOP is a key component in the synthesis of a variety of organic compounds, and is also used in the synthesis of pharmaceuticals and other drugs. MDPOP has a unique structure and properties, which make it an attractive target for further research.
Scientific Research Applications
Antifungal Drug Development
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate: is utilized in the synthesis of antifungal drugs like Voriconazole. This compound serves as a precursor for creating derivatives that can potentially offer better efficacy and reduced side effects compared to existing treatments .
Organic Synthesis
This chemical is employed in organic synthesis, particularly in the late-stage functionalization of molecules. It provides a reactive site for further chemical reactions, which is crucial for modifying the structure of pharmaceutical compounds .
Photoredox Catalysis
In photoredox catalysis, Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate can be used to introduce a formyl group into a molecule. This process is significant for the functionalization of drugs, allowing for the development of new pharmacological properties .
Crystallography
The compound is also significant in crystallography studies. Its derivatives are analyzed to understand their crystal structure, which is essential for the design of materials with specific physical properties .
Development of AMPK Activators
Researchers use this compound for the development of novel AMPK activators. AMPK is an enzyme that plays a key role in cellular energy homeostasis, and its activators are sought after for treating metabolic disorders .
Synthesis of Fluorinated Compounds
“Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate” is instrumental in the synthesis of fluorinated compounds, which are important in medicinal chemistry due to their enhanced stability and bioavailability .
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGKBSEUWXPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374283 | |
| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185302-85-6 | |
| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)



